Etiguanfacine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Etiguanfacine involves several key steps. The starting material is typically a dichlorophenyl derivative, which undergoes acylation to form an intermediate compound. This intermediate is then subjected to a series of reactions, including amidation and carbamation, to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of high-performance liquid chromatography (HPLC) for purification and gas chromatography-mass spectrometry (GC-MS) for quality control .
Chemical Reactions Analysis
Types of Reactions
Etiguanfacine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying α2-adrenoreceptor agonists.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Explored for its potential in treating cardiovascular diseases and attention deficit hyperactivity disorder (ADHD).
Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
Etiguanfacine exerts its effects by selectively binding to α2-adrenoreceptors. This binding reduces sympathetic nerve impulses, leading to decreased vasomotor tone and heart rate. The compound preferentially binds to postsynaptic α2-adrenoreceptors in the prefrontal cortex, which is theorized to improve working memory and behavioral inhibition .
Comparison with Similar Compounds
Similar Compounds
Guanfacine: Another α2-adrenoreceptor agonist used to treat hypertension and ADHD.
Clonidine: An α2-adrenoreceptor agonist used for hypertension and certain psychiatric conditions.
Uniqueness
Etiguanfacine is unique in its specific binding affinity and selectivity for α2-adrenoreceptors, which may result in different therapeutic effects and side effect profiles compared to other similar compounds .
Properties
CAS No. |
1346686-31-4 |
---|---|
Molecular Formula |
C12H13Cl2N3O3 |
Molecular Weight |
318.15 g/mol |
IUPAC Name |
ethyl N-[N-[2-(2,6-dichlorophenyl)acetyl]carbamimidoyl]carbamate |
InChI |
InChI=1S/C12H13Cl2N3O3/c1-2-20-12(19)17-11(15)16-10(18)6-7-8(13)4-3-5-9(7)14/h3-5H,2,6H2,1H3,(H3,15,16,17,18,19) |
InChI Key |
NWKJFUNUXVXYGE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CCOC(=O)NC(=N)NC(=O)CC1=C(C=CC=C1Cl)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SSP-1871; SSP1871; SSP 1871 Etiguanfacine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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